molecular formula C6H10O2S B037830 Methyl thiolane-2-carboxylate CAS No. 113990-87-7

Methyl thiolane-2-carboxylate

Cat. No.: B037830
CAS No.: 113990-87-7
M. Wt: 146.21 g/mol
InChI Key: IHRIQGQBXUQQID-UHFFFAOYSA-N
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Description

Methyl thiolane-2-carboxylate is a sulfur-containing heterocyclic compound It is part of the thiolane family, which is characterized by a five-membered ring structure containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl thiolane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl thioglycolate with a suitable halogenated compound under basic conditions. For example, the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide in dry methanol can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl thiolane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiolane derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiolane ring.

Scientific Research Applications

Methyl thiolane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl thiolane-2-carboxylate and its derivatives often involves interaction with specific molecular targets. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing its normal function. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Methyl thiolane-2-carboxylate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions, making it a valuable building block for the synthesis of more complex molecules. Further research into its properties and applications may uncover new uses for this compound in various fields.

Biological Activity

Methyl thiolane-2-carboxylate, also referred to as methyl thiophene-2-carboxylate, is a compound belonging to the class of thiophene carboxylic acids and derivatives. This article explores its biological activity, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C₆H₆O₂S
  • Molecular Weight: 142.18 g/mol
  • CAS Registry Number: 5380-42-7

Biological Significance

This compound is part of a broader class of compounds known for diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. However, research specifically targeting this compound is limited.

  • Antioxidant Activity:
    • Compounds with thiophene structures often exhibit antioxidant properties. This compound may neutralize free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects:
    • Thiophene derivatives have been studied for their ability to inhibit inflammatory pathways. This compound may modulate cytokine production and reduce inflammation.
  • Anticancer Potential:
    • Some studies suggest that thiophene-based compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including DNA interaction and disruption of cell cycle progression.

Case Studies and Experimental Data

  • Cytotoxicity and Antitumor Activity:
    • A study involving copper(II) complexes with thiophene derivatives showed enhanced cytotoxic effects against cancer cell lines. The presence of this compound in these complexes indicated a potential synergistic effect that warrants further investigation .
  • Antioxidant Properties:
    • Research has highlighted the role of this compound in scavenging reactive oxygen species (ROS), contributing to its protective effects against oxidative damage in cellular models.
  • Inhibition of Inflammatory Mediators:
    • Preliminary studies suggest that this compound can inhibit lipoxygenase (LOX) activity, a key enzyme in the inflammatory response, thereby reducing the production of pro-inflammatory mediators .

Comparative Analysis with Related Compounds

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundModerateYesPotential
Methyl Thiophene-2-CarboxylateHighYesYes
Copper(II) Complexes with ThiophenesHighYesStrong

Future Directions in Research

Given the limited data on this compound, future studies should focus on:

  • In Vivo Studies: To better understand the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies: To elucidate specific pathways affected by this compound.
  • Formulation Development: Exploring its potential as a lead compound in drug development for inflammatory diseases and cancer.

Properties

IUPAC Name

methyl thiolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-8-6(7)5-3-2-4-9-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRIQGQBXUQQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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